molecular formula C18H20O4 B14144146 Methyl 2-methoxy-Imicro-oxo-1-naphthalenehexanoate CAS No. 190391-69-6

Methyl 2-methoxy-Imicro-oxo-1-naphthalenehexanoate

Cat. No.: B14144146
CAS No.: 190391-69-6
M. Wt: 300.3 g/mol
InChI Key: VIWOCMINMUBVTD-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is an organic compound with a complex structure that includes a naphthalene ring, a methoxy group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-methoxy-1-naphthaldehyde with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.

    Reduction: Formation of 2-methoxy-1-naphthylmethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate exerts its effects involves interactions with specific molecular targets. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-1-naphthoate
  • Methyl 2-oxo-1-naphthalenehexanoate
  • Methyl 2-methoxy-1-naphthylacetate

Uniqueness

Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is unique due to the presence of both a methoxy group and a hexanoate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactivity.

Properties

CAS No.

190391-69-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 6-(2-methoxynaphthalen-1-yl)-6-oxohexanoate

InChI

InChI=1S/C18H20O4/c1-21-16-12-11-13-7-3-4-8-14(13)18(16)15(19)9-5-6-10-17(20)22-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3

InChI Key

VIWOCMINMUBVTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)CCCCC(=O)OC

Origin of Product

United States

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